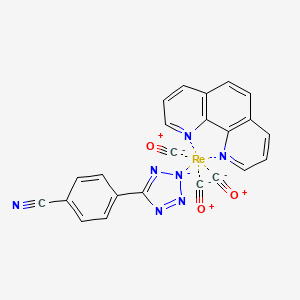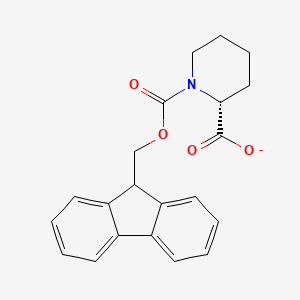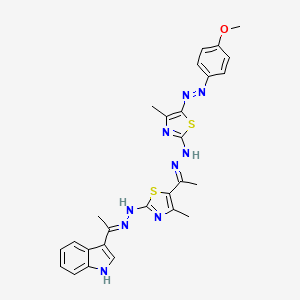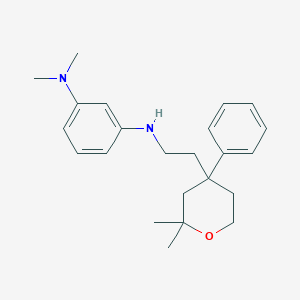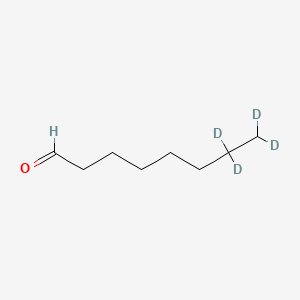
Octanal-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanal-d4: is a deuterated form of octanal, where four hydrogen atoms are replaced by deuterium. This isotopic labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octanal-d4 can be synthesized through the deuteration of octanal. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the deuterium gas being bubbled through a solution of octanal in an appropriate solvent like ethanol.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors to ensure efficient deuterium incorporation. The reaction conditions are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octanal-d4 can undergo oxidation to form octanoic acid-d4. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield octanol-d4. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Octanoic acid-d4.
Reduction: Octanol-d4.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Octanal-d4 is used as a tracer in reaction mechanism studies. Its unique isotopic signature allows researchers to track the movement of atoms through a reaction pathway.
Biology: In biological studies, this compound is used to investigate metabolic pathways. The deuterium atoms provide a distinct marker that can be detected using mass spectrometry.
Medicine: this compound is employed in pharmacokinetic studies to understand the metabolism and distribution of drugs. Its stable isotopic nature makes it ideal for such studies.
Industry: In the fragrance and flavor industry, this compound is used to study the stability and degradation of products. Its isotopic labeling helps in identifying breakdown products and understanding their formation mechanisms.
Mecanismo De Acción
The mechanism by which octanal-d4 exerts its effects is primarily through its participation in chemical reactions. The deuterium atoms in this compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect arises because deuterium has a greater mass than hydrogen, leading to differences in bond dissociation energies and reaction kinetics.
Comparación Con Compuestos Similares
Octanal: The non-deuterated form of octanal-d4.
Octanol-d4: The deuterated form of octanol.
Octanoic acid-d4: The deuterated form of octanoic acid.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for precise tracking and analysis in various studies, making it a valuable tool in both academic and industrial research.
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
132.24 g/mol |
Nombre IUPAC |
7,7,8,8-tetradeuteriooctanal |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3/i1D2,2D2 |
Clave InChI |
NUJGJRNETVAIRJ-LNLMKGTHSA-N |
SMILES isomérico |
[2H]C([2H])C([2H])([2H])CCCCCC=O |
SMILES canónico |
CCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


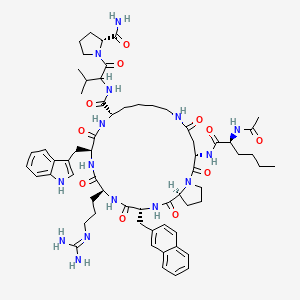
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)
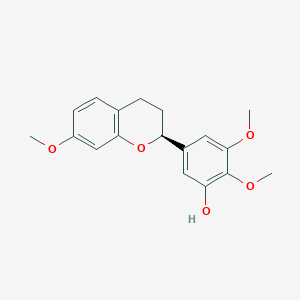
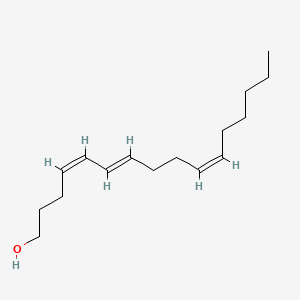
![[Tyr6]-Angiotensin II](/img/structure/B12371318.png)
![2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine](/img/structure/B12371322.png)
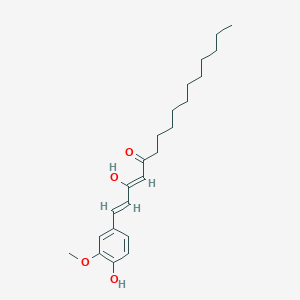
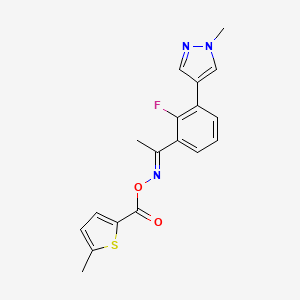
![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)
![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)
